methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate
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Overview
Description
Methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate is a compound that belongs to the class of 1,3,4-thiadiazoles
Preparation Methods
The synthesis of methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring . The reaction conditions usually involve refluxing the reactants in ethanol in the presence of a base such as triethylamine .
Chemical Reactions Analysis
Methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate can be compared with other 1,3,4-thiadiazole derivatives, such as:
2-(4-Methylphenyl)-5-phenyl-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-(4-Chlorophenyl)-5-phenyl-1,3,4-thiadiazole: Exhibits significant anticancer activity.
2-(4-Nitrophenyl)-5-phenyl-1,3,4-thiadiazole: Used in the synthesis of various pharmaceuticals
Properties
IUPAC Name |
methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-16(19)13-9-7-12(8-10-13)15-18-17-14(21-15)11-5-3-2-4-6-11/h2-10,15,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBDUHIDNRIDMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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